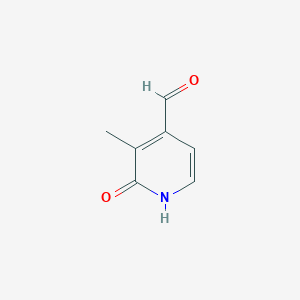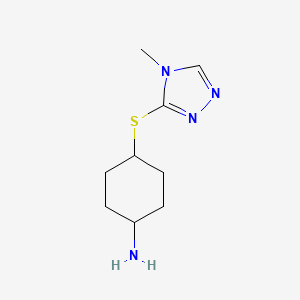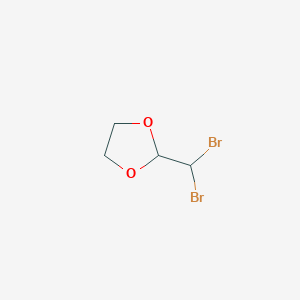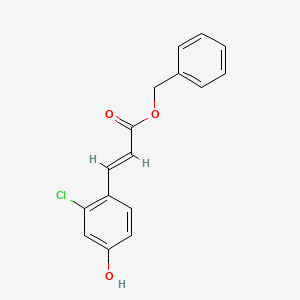
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates. This compound is characterized by the presence of a benzyl group attached to an acrylate moiety, which is further substituted with a 2-chloro-4-hydroxyphenyl group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.
Reduction: Formation of benzyl 3-(2-chloro-4-hydroxyphenyl)propanoate.
Substitution: Formation of benzyl (E)-3-(2-azido-4-hydroxyphenyl)acrylate or benzyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.
Applications De Recherche Scientifique
Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The presence of the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Benzyl (E)-3-(4-hydroxyphenyl)acrylate
- Benzyl (E)-3-(2-chloro-3-hydroxyphenyl)acrylate
- Benzyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate
Comparison: Benzyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring. This dual substitution enhances its reactivity and binding properties compared to similar compounds with only one substituent. Additionally, the specific positioning of these groups (2-chloro and 4-hydroxy) contributes to its distinct chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C16H13ClO3 |
|---|---|
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
benzyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H13ClO3/c17-15-10-14(18)8-6-13(15)7-9-16(19)20-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-7+ |
Clé InChI |
VVTSJNBKOPLAOL-VQHVLOKHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C/C2=C(C=C(C=C2)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=CC2=C(C=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
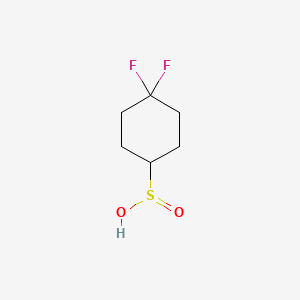
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
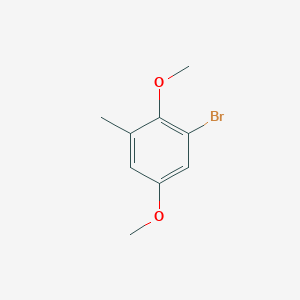
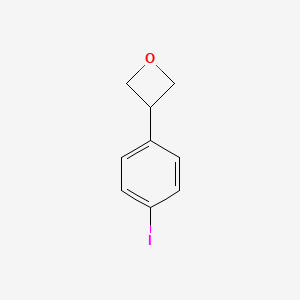
![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
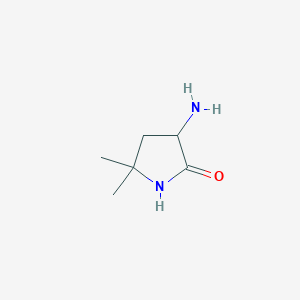
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
